2-Chloro-N-(cyclopropylmethyl)acetamide: IUPAC Nomenclature, Synthesis, and Application as a Covalent Warhead
2-Chloro-N-(cyclopropylmethyl)acetamide: IUPAC Nomenclature, Synthesis, and Application as a Covalent Warhead
Executive Summary
This whitepaper provides an in-depth technical analysis of 2-chloro-N-(cyclopropylmethyl)acetamide (CAS: 51937-76-9). Designed for researchers and drug development professionals, this guide deconstructs the compound's IUPAC nomenclature, details its physicochemical properties, and explores its critical role as a cysteine-targeting electrophile in the development of Targeted Covalent Inhibitors (TCIs). Furthermore, we provide field-proven, self-validating experimental protocols for its synthesis and kinetic profiling.
Chemical Identity and IUPAC Nomenclature
Understanding the structural nomenclature of a building block is essential for predicting its steric and electronic behavior in biological systems. The systematic IUPAC name for this compound is 2-chloro-N-(cyclopropylmethyl)ethanamide , though it is universally recognized in literature and commercial catalogs by its accepted traditional name, 2-chloro-N-(cyclopropylmethyl)acetamide [1].
Nomenclature Breakdown
The name is constructed from three distinct structural components:
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The Core Scaffold (acetamide / ethanamide): The parent chain is a two-carbon amide. The carbonyl carbon is designated as C1, and the adjacent alpha-carbon is C2.
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The Alpha-Substitution (2-chloro): A highly electronegative chlorine atom is bonded to C2. This substitution withdraws electron density from the alpha-carbon, rendering it highly electrophilic and susceptible to nucleophilic attack.
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The N-Substitution (N-(cyclopropylmethyl)): The amide nitrogen is alkylated with a cyclopropylmethyl radical. The use of parentheses is required by IUPAC rules to indicate that the cyclopropyl ring is attached to the methyl bridge, which is in turn attached to the nitrogen. This specific moiety provides a rigid, lipophilic surface area that enhances hydrophobic packing within protein sub-pockets without introducing excessive rotational entropy.
Data Presentation: Physicochemical Properties
The following table summarizes the core quantitative data for 2-chloro-N-(cyclopropylmethyl)acetamide.
| Property | Value | Structural Implication |
| IUPAC Name | 2-chloro-N-(cyclopropylmethyl)acetamide | Defines connectivity and substitution |
| CAS Registry Number | 51937-76-9 | Unique chemical identifier |
| Molecular Formula | C6H10ClNO | Highlights the presence of the halogen |
| Molecular Weight | 147.60 g/mol | Low molecular weight ideal for fragment-based design |
| Electrophilic Warhead | Alpha-chloroamide | Undergoes SN2 reactions with biological nucleophiles |
Mechanistic Role in Targeted Covalent Inhibitors (TCIs)
In modern drug discovery,2 have gained massive traction for their ability to achieve prolonged target engagement and high selectivity[2]. 2-chloro-N-(cyclopropylmethyl)acetamide serves as a foundational fragment for designing these molecules.
The Causality of the Chloroacetamide Warhead
Unlike acrylamides, which undergo reversible or irreversible Michael additions, chloroacetamides react via an irreversible SN2 nucleophilic substitution mechanism. When the non-covalent binding of the drug aligns the warhead in close proximity to a poorly conserved, nucleophilic cysteine residue (e.g., in kinases or mutant KRAS), the thiolate anion (Cys-S⁻) attacks the alpha-carbon[3]. The chlorine atom acts as an excellent leaving group, resulting in a permanent thioether linkage. The cyclopropylmethyl group is deliberately chosen in many SAR (Structure-Activity Relationship) campaigns because its unique geometry can optimally orient the alpha-carbon toward the target cysteine while filling adjacent lipophilic pockets.
Figure 1: Mechanism of irreversible covalent inhibition via SN2 displacement of the chloroacetamide.
Chemical Synthesis: Step-by-Step Methodology
To ensure maximum yield and purity for biological screening, the synthesis of 2-chloro-N-(cyclopropylmethyl)acetamide requires strict control over reaction conditions.
Protocol: Nucleophilic Acyl Substitution
Objective: Synthesize the title compound via the acylation of cyclopropylmethanamine.
Reagents:
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Cyclopropylmethanamine (1.0 eq)
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Chloroacetyl chloride (1.1 eq)
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N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
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Anhydrous Dichloromethane (DCM)
Step-by-Step Workflow & Causality:
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Preparation: Dissolve cyclopropylmethanamine and DIPEA in anhydrous DCM under an inert nitrogen atmosphere. Causality: DCM is aprotic and will not react with the electrophile. DIPEA is a sterically hindered, non-nucleophilic base. It is strictly required to act as an acid scavenger for the HCl byproduct. Without it, the HCl would protonate the starting amine, rendering it non-nucleophilic and stalling the reaction.
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Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath.
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Addition: Add chloroacetyl chloride dropwise over 30 minutes. Causality: The acylation is highly exothermic. Dropwise addition at 0 °C prevents thermal spikes that could lead to di-acylation at the nitrogen or degradation of the highly reactive acid chloride.
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Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
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Self-Validation (In-Process): Perform Thin Layer Chromatography (TLC). Use a Ninhydrin stain to confirm the complete consumption of the primary amine (absence of a purple spot).
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Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Figure 2: Logical workflow for the synthesis of 2-chloro-N-(cyclopropylmethyl)acetamide.
Warhead Reactivity Profiling: GSH Half-Life Assay
In fragment-based drug discovery, the intrinsic reactivity of a covalent fragment must be carefully tuned. A warhead that is too reactive will indiscriminately alkylate off-target proteins (causing toxicity), while one that is too stable will fail to covalently modify the target[4].
Protocol: Glutathione (GSH) Reactivity Assay
Objective: Determine the pseudo-first-order half-life ( t1/2 ) of the chloroacetamide warhead using GSH as a surrogate for cellular thiols.
Step-by-Step Workflow & Causality:
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Solution Preparation: Prepare a 10 mM solution of reduced Glutathione (GSH) in PBS (pH 7.4) and a 10 mM stock of the chloroacetamide in DMSO.
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Reaction Initiation: Mix the compound into the GSH solution to achieve a final concentration of 100 μM compound and 5 mM GSH. Causality: Using a 50-fold molar excess of GSH ensures that the concentration of GSH remains effectively constant throughout the reaction. This forces the bimolecular SN2 reaction to follow pseudo-first-order kinetics, drastically simplifying the mathematical derivation of the decay constant ( kobs ).
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Incubation & Sampling: Incubate at 37 °C. Extract 50 μL aliquots at predefined time points (0, 15, 30, 60, 120, and 240 minutes).
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Quenching: Immediately quench each aliquot into 50 μL of cold acetonitrile containing an internal standard (e.g., indomethacin). Causality: Acetonitrile precipitates the buffer salts and halts the reaction. The internal standard creates a self-validating system: by plotting the ratio of the compound peak area to the internal standard peak area, you eliminate errors caused by LC-MS injection volume fluctuations.
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Analysis: Analyze via LC-MS/MS. Plot the natural log of the remaining compound percentage versus time to calculate the half-life.
References
- CymitQuimica. "CAS: 51937-76-9 | CymitQuimica."
- Sigma-Aldrich. "N-methylbenzimidazole chloro acetamide | Sigma-Aldrich."
- ACS Publications.
- MDPI. "Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery."
- PMC / NIH. "Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets."
